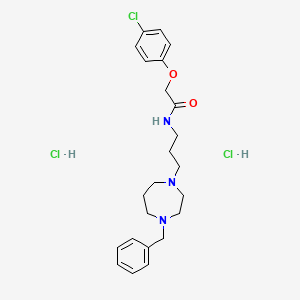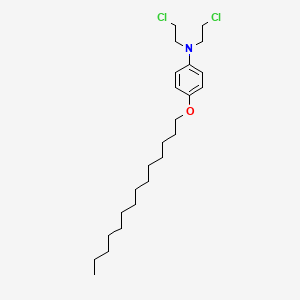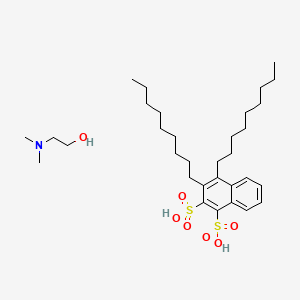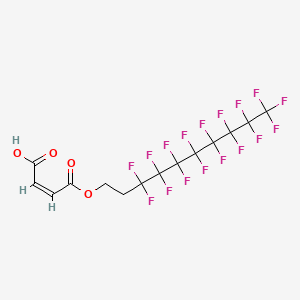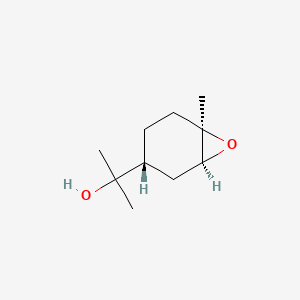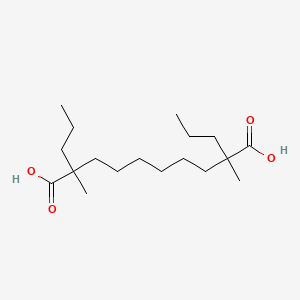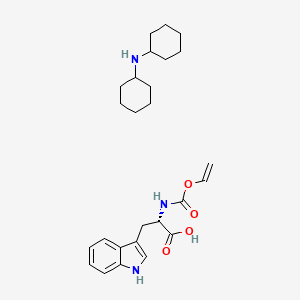
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran: is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated alkenes and aldehydes.
Cyclization Reaction: The key step involves a cyclization reaction to form the pyran ring. This can be achieved through various methods, including
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions, ensuring high yields, and minimizing by-products. Continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction Reactions: Reduction reactions can be used to modify the compound’s structure, such as reducing double bonds or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium hydride, potassium tert-butoxide.
Electrophilic Reagents: Bromine, iodine.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while oxidation reactions can produce compounds with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran has several scientific research applications:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with desirable properties such as hydrophobicity and chemical resistance.
Pharmaceuticals: It may serve as a building block for the synthesis of novel drug candidates, particularly those requiring fluorine atoms for enhanced bioactivity and metabolic stability.
Chemical Research: The compound is used as a model system for studying the effects of fluorination on chemical reactivity and molecular interactions.
Mecanismo De Acción
The mechanism by which 2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of multiple fluorine atoms can enhance binding affinity and selectivity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-2H-pyran: Lacks the trifluoromethyl group, resulting in different chemical properties.
2,2,3,3,4,4,5,5,6-Nonafluoro-6-methyl-2H-pyran: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran is unique due to the presence of both multiple fluorine atoms and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
356-47-8 |
|---|---|
Fórmula molecular |
C6F12O |
Peso molecular |
316.04 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6-nonafluoro-6-(trifluoromethyl)oxane |
InChI |
InChI=1S/C6F12O/c7-1(8)2(9,10)4(13,5(14,15)16)19-6(17,18)3(1,11)12 |
Clave InChI |
ZCPSRQQUNLMQMM-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(OC(C1(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)
